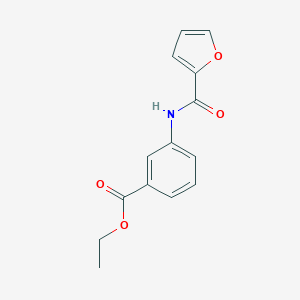

Ethyl 3-(2-furoylamino)benzoate

Beschreibung

Ethyl 3-(2-furoylamino)benzoate is a benzoate ester derivative featuring a furoylamino substituent at the 3-position of the benzene ring. The compound combines an aromatic ester backbone with a fused heterocyclic (furan) amide group, which confers unique electronic and steric properties.

Eigenschaften

Molekularformel |

C14H13NO4 |

|---|---|

Molekulargewicht |

259.26g/mol |

IUPAC-Name |

ethyl 3-(furan-2-carbonylamino)benzoate |

InChI |

InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

OLFYFSVQSTZMGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Ethyl 3-(2-furoylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, physical properties, and reactivity.

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Observations

- Furoylamino vs. Isoxazolylamino (I-6501): The furoylamino group in the target compound introduces a fused oxygen-containing heterocycle, whereas I-6501 features a nitrogen-oxygen isoxazole ring.

- Amide vs. Ether Linkages (L2): Ether groups (as in L2) reduce polarity compared to the amide in the target compound, impacting solubility. The ester carbonyl in L2 shows a characteristic IR stretch at 1715 cm⁻¹ , while the amide carbonyl in Ethyl 3-(2-furoylamino)benzoate would likely absorb near 1650 cm⁻¹.

- Azo vs. Amide Functionality: Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate contains a conjugated azo group (–N=N–), which confers strong UV-Vis absorption (chromophoric properties) suitable for dye applications .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Property | Ethyl 3-(2-furoylamino)benzoate | I-6501 | L2 | Ethyl 3-(2',4'-dihydroxyazo)benzoate |

|---|---|---|---|---|

| Polarity | Moderate (amide + ester) | Low (thioether) | Low (ether) | High (azo + phenolic –OH) |

| Solubility | Likely polar aprotic solvents | Lipophilic | Lipophilic | Aqueous basic conditions |

| IR Stretches (cm⁻¹) | ~1650 (amide C=O) | N/A | 1715 (ester C=O) | ~1600 (azo N=N) |

Reactivity Insights

- The furoylamino group may participate in hydrogen bonding due to the amide N–H, enhancing crystallinity (relevant for X-ray studies, as in ’s SHELX applications) .

- Ether and thioether linkages (L2, I-6501) are less reactive toward hydrolysis compared to esters or amides, improving stability in acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.